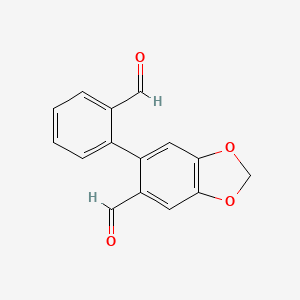
1,3-Benzodioxole-5-carboxaldehyde, 6-(2-formylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxole-5-carboxaldehyde, 6-(2-formylphenyl)- is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a benzodioxole ring fused with a formylphenyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole-5-carboxaldehyde, 6-(2-formylphenyl)- can be synthesized through several synthetic routes. One common method involves the bromination of 1,3-benzodioxole-5-carboxaldehyde to produce 6-bromo-1,3-benzodioxole-5-carboxaldehyde . This intermediate can then be further reacted with appropriate reagents to introduce the formylphenyl group.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination reactions followed by subsequent functional group modifications. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzodioxole-5-carboxaldehyde, 6-(2-formylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom in the intermediate can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols.
Applications De Recherche Scientifique
1,3-Benzodioxole-5-carboxaldehyde, 6-(2-formylphenyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 1,3-Benzodioxole-5-carboxaldehyde, 6-(2-formylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 1,3-Benzodioxole-5-carboxaldehyde, 6-(2-formylphenyl)- include:
- 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
- Piperonal (1,3-Benzodioxole-5-carboxaldehyde)
- 6-Nitro-1,3-benzodioxole-5-carboxaldehyde
Uniqueness
1,3-Benzodioxole-5-carboxaldehyde, 6-(2-formylphenyl)- is unique due to the presence of both the benzodioxole ring and the formylphenyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Propriétés
Numéro CAS |
61440-93-5 |
|---|---|
Formule moléculaire |
C15H10O4 |
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
6-(2-formylphenyl)-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C15H10O4/c16-7-10-3-1-2-4-12(10)13-6-15-14(18-9-19-15)5-11(13)8-17/h1-8H,9H2 |
Clé InChI |
LIBIHXKLEKHAKO-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C(=C2)C=O)C3=CC=CC=C3C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-6-methyltetrazolo[1,5-a]quinoxaline](/img/structure/B14590014.png)
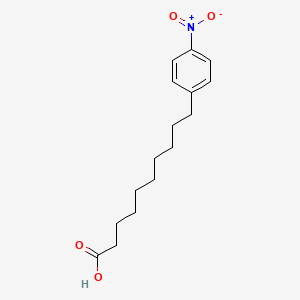

![8,9-Dimethoxy-4-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14590036.png)
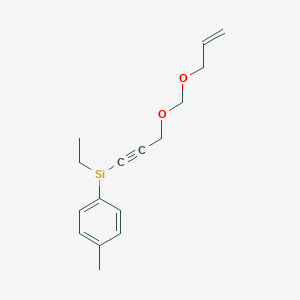
![2(5H)-Furanone, 3-methoxy-4-[[(4-oxo-2-azetidinyl)thio]methyl]-](/img/structure/B14590043.png)

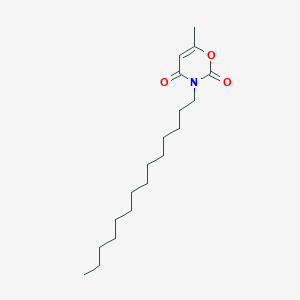
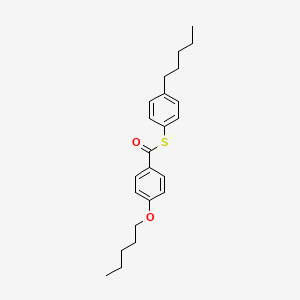

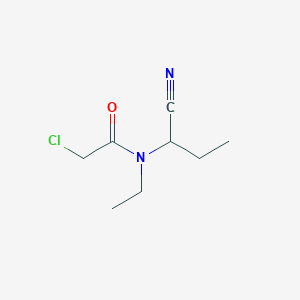
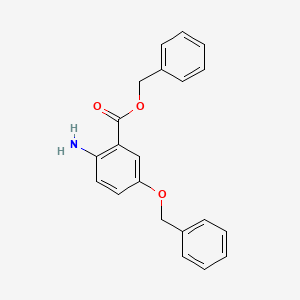
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-morpholinylmethyl)-](/img/structure/B14590092.png)

